N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide
Description
N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3 (pyrimidine core). The compound features hydroxyl groups at positions 4 and 6, a methyl group at position 2, and an acetamide substituent at position 4. The hydroxyl and acetamide groups in this compound suggest polar interactions and hydrogen-bonding capabilities, which may influence solubility, stability, and biological activity.
Properties
CAS No. |
98797-16-1 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C7H9N3O3/c1-3-8-6(12)5(7(13)9-3)10-4(2)11/h1-2H3,(H,10,11)(H2,8,9,12,13) |
InChI Key |
UVOXYLLQQMCAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC(=O)C)O |
solubility |
>27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Coumarin-Based Acetamides
Coumarin derivatives with acetamide substituents, such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, exhibit notable antioxidant properties. Studies show these compounds outperform ascorbic acid in radical scavenging assays due to their conjugated π-system and electron-donating substituents . In contrast, pyrimidine-based acetamides like N-(4,6-Dihydroxy-2-methyl-5-pyrimidinyl)acetamide lack the extended aromaticity of coumarins but possess dual nitrogen atoms in the ring, which may enhance hydrogen-bond acceptor capacity. This structural distinction could lead to differences in redox behavior and target specificity.
Table 1: Antioxidant Activity Comparison
Comparison with Pyrimidine Acetamide Derivatives
Substituent Effects on Bioactivity
The compound 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide () shares a pyrimidine core with the target compound but differs in substituents: a bulky n-butyl group at position 2 and a dimethylacetamide at position 5. In contrast, the target compound’s 2-methyl and 4,6-dihydroxy groups likely improve hydrophilicity, favoring interactions in polar environments like enzyme active sites .
Hydrogen-Bonding and Crystal Packing
The crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () reveals extensive intermolecular hydrogen bonding involving hydroxyl, amino, and water molecules. Such structural variations may influence solubility and thermal stability .
Table 2: Structural and Physicochemical Properties
*Calculated based on formula.
Comparison with Pyridine Acetamide Derivatives
Pyridine-based analogs like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide () feature a single nitrogen atom in the aromatic ring. The iodine substituent introduces steric bulk and polarizability, which may enhance halogen bonding in biological systems.
Pharmacological Implications
Pyrimidine derivatives are associated with broad pharmacological activities, including antifungal, antibacterial, and antitumor effects (). The target compound’s hydroxyl and methyl groups may modulate its pharmacokinetic profile:
- Antimicrobial Activity : Hydroxyl groups could enhance solubility for targeting hydrophilic bacterial enzymes, while the methyl group may limit steric hindrance.
- Antioxidant Potential: Though less conjugated than coumarins, the dihydroxy groups may donate protons to neutralize free radicals, albeit with lower efficacy than coumarin derivatives .
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